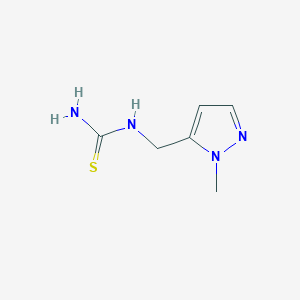
1-(3-Methoxypropylsulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropylsulfonyl)-1,4-diazepane, also known as MPSD, is a diazepane derivative that has been widely used in scientific research due to its unique chemical properties. MPSD has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mécanisme D'action
1-(3-Methoxypropylsulfonyl)-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors, enhancing the effects of the neurotransmitter GABA. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
1-(3-Methoxypropylsulfonyl)-1,4-diazepane has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. 1-(3-Methoxypropylsulfonyl)-1,4-diazepane has also been shown to increase sleep time and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methoxypropylsulfonyl)-1,4-diazepane in lab experiments is its ability to selectively modulate GABA-A receptor subtypes, allowing for the study of specific receptor subtypes and their effects on various biological processes. However, one limitation of using 1-(3-Methoxypropylsulfonyl)-1,4-diazepane is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
Future research on 1-(3-Methoxypropylsulfonyl)-1,4-diazepane could focus on the development of novel anxiolytic drugs based on its chemical structure. Additionally, further investigation into the effects of 1-(3-Methoxypropylsulfonyl)-1,4-diazepane on specific GABA-A receptor subtypes could provide valuable insights into the role of these receptors in various biological processes. Finally, the development of more selective modulators of GABA-A receptor subtypes could improve the specificity of 1-(3-Methoxypropylsulfonyl)-1,4-diazepane and other diazepane derivatives for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxypropylsulfonyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 1,4-diazepane with methanesulfonyl chloride. The resulting intermediate is then reacted with 3-methoxypropylamine to yield 1-(3-Methoxypropylsulfonyl)-1,4-diazepane. The final product is purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(3-Methoxypropylsulfonyl)-1,4-diazepane has been used in a variety of scientific research applications, including the study of GABA-A receptor subtypes, the modulation of chloride currents, and the investigation of the effects of diazepane derivatives on neuronal activity. 1-(3-Methoxypropylsulfonyl)-1,4-diazepane has also been used as a tool for the study of anxiety disorders and the development of novel anxiolytic drugs.
Propriétés
IUPAC Name |
1-(3-methoxypropylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-14-8-3-9-15(12,13)11-6-2-4-10-5-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSGJNKBAUTSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)
![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)
![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)

![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)